(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
Overview
Description
(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Derivatives : A novel acrylic acid derivative, related to the query compound, was synthesized and characterized using various spectral data, indicating its potential for further chemical studies and applications (Kaushik et al., 2011).
Functional Modification of Hydrogels : Research on radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds, including pyrazole derivatives, showcases their potential medical applications due to their increased thermal stability and significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis of Liquid Crystalline Compounds : Pyrazolone derivatives, which are structurally similar to the query compound, have been synthesized, showing that they exhibit mesomorphism and thermal stability, making them candidates for liquid crystal displays and other related technologies (Thaker et al., 2013).
Material Science and Engineering Applications
Development of Corrosion Inhibitors : A study explored the use of a compound structurally similar to (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid for forming self-assembled films on iron surfaces. This application demonstrates the potential of such compounds in protecting metals against corrosion, a crucial aspect in material science and engineering (Zhang et al., 2009).
Photoinduced Birefringence in Polymers : Research on the photoinduced birefringence in polymers doped with pyrazoline derivative, related to the query compound, reveals potential for photonic applications. This could lead to advancements in the field of optical switchers and other photonic devices (Szukalski et al., 2015).
Molecular Engineering for Solar Cell Applications : The structurally related compounds have been used in the molecular engineering of organic sensitizers for solar cells, highlighting the potential of such compounds in renewable energy applications (Kim et al., 2006).
Safety and Hazards
The safety information for “(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid” includes several hazard statements: H315, H319, and H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . These statements provide guidance on how to handle the compound safely.
Properties
IUPAC Name |
(E)-3-(1-methylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIQETSIDLDEMZ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364140 | |
Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689251-97-6 | |
Record name | (2E)-3-(1-Methyl-1H-pyrazol-4-yl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=689251-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 689251-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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